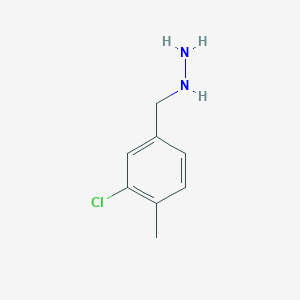![molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a spiroheptane core, a fluorene moiety, and an imidazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
The synthesis of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorene derivative, followed by the introduction of the imidazole ring and the spiroheptane core. The final step involves the esterification of the carboxylic acid group with benzyl alcohol.
Fluorene Derivative Preparation: The synthesis starts with the bromination and fluorination of fluorene to obtain 7-bromo-9,9-difluoro-9H-fluorene.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction with appropriate precursors.
Spiroheptane Core Introduction: The spiroheptane core is introduced via a spirocyclization reaction, which is a key step in the synthesis.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Analyse Des Réactions Chimiques
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound shares the fluorene moiety but differs in the presence of a chloroethanone group instead of the imidazole and spiroheptane structures.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: This compound also contains the fluorene moiety but has a boronic acid group, making it useful in different chemical reactions.
The uniqueness of this compound lies in its combination of the spiroheptane core, imidazole ring, and fluorene moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H24BrF2N3O2 |
|---|---|
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
benzyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C30H24BrF2N3O2/c31-20-7-9-22-21-8-6-19(12-23(21)30(32,33)24(22)13-20)25-15-34-27(35-25)26-14-29(10-11-29)17-36(26)28(37)38-16-18-4-2-1-3-5-18/h1-9,12-13,15,26H,10-11,14,16-17H2,(H,34,35) |
Clé InChI |
HTUJXNNBCXWTGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C4=NC=C(N4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate](/img/structure/B8598503.png)








![1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]-](/img/structure/B8598577.png)

